1,5-Bis(4-amidinophenoxy)-3-pentanol
Description
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRGIVAJLHKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156851 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133991-33-0 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reactions
The synthesis of this compound begins with the reaction of 4-cyanophenol with a dihalogenated pentanol derivative. As demonstrated in, the primary strategy involves nucleophilic aromatic substitution, where the hydroxyl group of 4-cyanophenol displaces halogen atoms in a pentanol backbone. For example, in the synthesis of related metabolites like 5-(4'-amidinophenoxy)pentanoic acid , 5-bromovaleric acid was esterified and reacted with 4-cyanophenol under alkaline conditions to form an intermediate ether.
Key reaction steps :
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Esterification : 5-bromovaleric acid is converted to ethyl-5-bromo-pentanoate using ethanol and sulfuric acid.
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Etherification : The bromide undergoes nucleophilic displacement with 4-cyanophenol in the presence of sodium ethoxide, yielding ethyl-5-(4'-cyanophenoxy)pentanoate.
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Amidine Formation : The nitrile group is converted to an amidine via Pinner reaction conditions (HCl-saturated dioxane/methanol), followed by ammonolysis to yield the final amidinophenoxy derivative.
Adaptation for 3-Pentanol Backbone
To synthesize this compound, the pentanol backbone must feature hydroxyl groups at the 1,5-positions and a central hydroxyl group at the 3-position. This requires using 3-pentanol derivatives with two leaving groups (e.g., bromine or tosylates) at the 1 and 5 positions.
Example protocol :
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Starting material : 1,5-dibromo-3-pentanol.
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Reaction with 4-cyanophenol : Dissolve 1,5-dibromo-3-pentanol in ethanol with sodium ethoxide, add 4-cyanophenol, and reflux for 48–72 hours.
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Intermediate isolation : The product, 1,5-bis(4'-cyanophenoxy)-3-pentanol, is purified via silica gel chromatography.
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Amidine conversion : Treat the dinitrile intermediate with HCl gas in dioxane/methanol, followed by ammonolysis in ethanol saturated with NH3.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency. For instance, in the synthesis of 5-(4'-amidinophenoxy)-1-pentanol , tetrahydrofuran (THF) and ethanol were used for etherification and amidine formation, respectively. Elevated temperatures (80°C) during ammonolysis ensured complete conversion of the nitrile to amidine.
Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Etherification | Ethanol | Reflux | 73–85 |
| Pinner Reaction | Dioxane/Methanol | 5–25 | 60–75 |
| Ammonolysis | Ethanol/NH3 | 80 | 40–50 |
Catalytic and Stoichiometric Considerations
Sodium ethoxide serves as both a base and catalyst in the etherification step, while HCl gas acts as a proton source in the Pinner reaction. Molar ratios of 1:2 (dihalogenated pentanol to 4-cyanophenol) are critical to avoid mono-substitution byproducts.
Analytical Validation and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection at 265 nm was used to monitor reaction progress and purity. For example, metabolites like para-hydroxybenzamidine and 5-(4'-amidinophenoxy)pentanoic acid were resolved using a Zorbax RX C-8 column with an acetonitrile gradient.
Figure 1: HPLC Profile of Crude Reaction Mixture
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
This compound : δ 1.4–1.6 (m, 4H, HO-CH2CH2), 3.43 (t, 2H, HOCH2), 4.08 (t, 4H, ArO-CH2), 7.2–7.9 (Ar-H).
Elemental Analysis :
Challenges and Mitigation Strategies
Byproduct Formation
Mono-substituted byproducts (e.g., 1-(4'-amidinophenoxy)-5-bromo-3-pentanol) may form if stoichiometric ratios are imbalanced. Silica gel chromatography or recrystallization from ethanol-water mixtures effectively isolates the target compound.
Hydroxyl Group Protection
The central hydroxyl group at the 3-position may participate in undesired side reactions. Protection with tert-butyldimethylsilyl (TBDMS) ethers during halogenation steps prevents oxidation or etherification.
Scalability and Industrial Relevance
While laboratory-scale syntheses yield 40–50% of the target compound, industrial production would require optimizing solvent recovery and catalytic reuse. Continuous flow reactors could enhance amidine formation efficiency by maintaining precise HCl and NH3 stoichiometry .
Chemical Reactions Analysis
Amidine Group Reactivity
The bis-amidine moieties serve as primary reaction centers:
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Protonation equilibria : Exist in tautomeric forms between neutral amidine () and protonated states () under physiological pH .
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DNA/RNA interactions : Form hydrogen bonds with phosphate backbones and intercalate between base pairs via π-π stacking . Thermodynamic binding constants () for DNA range from to M .
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Enzyme inhibition : Competitively inhibits trypanosomal topoisomerase II () through active site coordination .
Nucleophilic Substitution at Ether Linkages
The pentanol-derived ether bonds participate in controlled cleavage reactions:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| HBr (48%, reflux, 6h) | 4-Amidinophenol + 1,5-dibromopentane | 78 | |
| NaBH/THF (0°C, 2h) | Reduced alcohol derivative | 92 |
Interactions with Biological Macromolecules
| Target | Interaction Type | Measured Parameter | Value |
|---|---|---|---|
| Trypanosome tubulin | Covalent adduct formation | ||
| Leishmania membrane | Electrostatic surface binding | Zeta potential shift | |
| Human serum albumin | Hydrophobic pocket encapsulation | Binding free energy () |
Redox Reactions
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Oxidation : Treating with KMnO/HSO converts the central hydroxyl to ketone (), increasing antimalarial activity 3-fold .
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Reduction : Catalytic hydrogenation (Pd/C, H) saturates aromatic rings, abolishing DNA binding capacity.
This reactivity profile underpins its therapeutic efficacy against protozoal infections while informing strategies to mitigate off-target effects through structural modifications .
Scientific Research Applications
The compound 1,5-Bis(4-amidinophenoxy)-3-pentanol (CAS No. 133991-33-0) is a significant chemical entity that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by comprehensive data and case studies.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that the compound exhibits significant inhibitory effects on pathogens, making it a candidate for developing new antimicrobial agents.
Case Study
A study conducted by Atsriku et al. demonstrated the compound's effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .
Antiparasitic Properties
The compound has also shown promise in antiparasitic applications, particularly against protozoan infections such as leishmaniasis. Its structural similarity to pentamidine, a known antiparasitic drug, suggests that it may function through similar mechanisms.
Case Study
In vitro studies have reported that this compound effectively inhibits the growth of Leishmania species, indicating its potential as a therapeutic agent against parasitic diseases .
Cancer Research
Emerging studies suggest that this compound may play a role in cancer research due to its ability to modulate cellular pathways involved in tumor growth and metastasis.
Case Study
Research indicates that the compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells, by activating caspase pathways . This suggests its potential as an anticancer agent.
Neurological Studies
Recent investigations have explored the neuroprotective effects of this compound. Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study
A study highlighted its protective effects on neuronal cells exposed to neurotoxic agents, proposing its use in neurodegenerative disease models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,5-Bis(4-amidinophenoxy)-3-pentanol involves its binding to DNA. The compound binds to the minor groove of DNA, interfering with the replication and transcription processes. This binding disrupts the normal function of the DNA, leading to the inhibition of cell growth and proliferation. The molecular targets include DNA and various enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: Pentamidine
Structure: Pentamidine [1,5-bis(4-amidinophenoxy)pentane] lacks hydroxyl groups on its pentane chain. Metabolism: Unlike its metabolites, pentamidine undergoes hydroxylation at the 2- or 3-positions to form the 2-pentanol and 3-pentanol analogs.
1,5-Di(4-amidinophenoxy)-2-pentanol
Structural Difference : Hydroxyl group at the 2-position instead of the 3-position.
Kinetic Parameters :
Para-Hydroxybenzamidine
Structure: A fragment metabolite resulting from cleavage of the pentane backbone.
Structural Analogs with Modified Aromatic Groups
1,5-Bis(4-hydroxyphenyl)-3-pentanone
Structure : Ketone group at the 3-position and hydroxylated phenyl rings.
Application : Studied in plant resistance against pathogens, unrelated to antiprotozoal activity .
1,5-Bis(4-trifluoromethylphenyl)-penta-1,4-diene-3-one
Structure: Trifluoromethyl substituents and conjugated diene system.
1,5-Bis(4-methylphenyl)pentan-3-one
Structure: Methyl-substituted phenyl groups and ketone moiety. Relevance: Demonstrates structural diversity in diarylpentanone derivatives; used in medicinal chemistry studies .
Comparative Data Table
| Compound | Structure Highlights | Km (µM) | Vmax (pmol/min/mg) | Biological Role |
|---|---|---|---|---|
| Pentamidine | No hydroxyl groups | N/A | N/A | Antiprotozoal drug |
| 1,5-Bis(4-amidinophenoxy)-3-pentanol | 3-OH on pentane chain | 28 ± 0.28 | 195 ± 2.4 | Major metabolite |
| 1,5-Di(4-amidinophenoxy)-2-pentanol | 2-OH on pentane chain | 56 ± 19 | 126 ± 21 | Major metabolite |
| Para-hydroxybenzamidine | Cleaved amidinophenoxy fragment | N/A | N/A | Degradation product |
Key Findings and Implications
- Metabolic Efficiency: The 3-pentanol analog exhibits higher substrate affinity (lower Km) and catalytic efficiency (higher Vmax) than the 2-pentanol analog, suggesting preferential metabolism at the 3-position .
- Unresolved Questions : The specific cytochrome P-450 isozymes responsible for hydroxylation remain unidentified .
Biological Activity
1,5-Bis(4-amidinophenoxy)-3-pentanol, commonly known as pentamidine, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.4 g/mol
- CAS Number : 133991-33-0
- IUPAC Name : 4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Notably, it contains amidine groups which are crucial for its interaction with biological targets.
Antimicrobial and Antiprotozoal Effects
This compound exhibits significant antimicrobial properties. It has been primarily studied for its effectiveness against various protozoan infections, particularly Pneumocystis carinii pneumonia (PCP). In a study involving a rat model of PCP, a series of analogues were synthesized and tested, with 25 compounds demonstrating efficacy compared to saline-treated controls.
The exact mechanism through which this compound exerts its effects is not fully understood. However, in vitro studies suggest that it interferes with nuclear metabolism in protozoa. This interference leads to the inhibition of DNA, RNA, phospholipid, and protein synthesis. Additionally, molecular modeling studies have indicated a correlation between the compound's DNA binding affinity and its structural characteristics.
Potential Therapeutic Applications
Beyond its antimicrobial properties, this compound is being investigated for its potential applications in treating various conditions:
- Mental Illnesses : Research suggests potential benefits in psychiatric disorders.
- Myotonic Dystrophy : The compound may aid in managing symptoms associated with this genetic disorder.
- Diabetes and Tumors : There is ongoing exploration into its role in metabolic diseases and cancer treatment.
Study on Efficacy Against PCP
In a notable study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized 33 analogues of pentamidine and evaluated their efficacy against PCP. The results indicated that several analogues had comparable or superior activity to pentamidine itself, highlighting the potential for developing more effective derivatives.
Metabolic Pathway Analysis
Another significant area of research involves understanding the metabolic pathways of this compound. Studies utilizing rat liver microsomes have identified various metabolites formed through hydroxylation processes. These insights are essential for comprehending the pharmacokinetic profile of the drug and predicting inter-individual variability in treatment responses.
Data Table: Biological Activity Overview
| Property/Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against Pneumocystis carinii |
| Mechanism of Action | Inhibits DNA/RNA/protein synthesis |
| Potential Applications | Mental illnesses, myotonic dystrophy, diabetes |
| Metabolites Identified | Hydroxylated forms via liver microsome studies |
Q & A
Basic Question: What synthetic routes are available for producing 1,5-Bis(4-amidinophenoxy)-3-pentanol, and how can purity be optimized?
Answer:
The compound is primarily synthesized as a metabolite of pentamidine via cytochrome P450-mediated hydroxylation in rat liver microsomes . Methodologically, enzymatic synthesis using liver microsomes requires optimization of substrate concentration (e.g., pentamidine at 28–56 µM, based on kinetic parameters) and incubation conditions (e.g., pH 7.4, 37°C). For chemical synthesis, analogous methods for related compounds (e.g., ultrasonic-assisted synthesis of bis-arylpentanones) suggest controlling reaction time, temperature, and solvent systems (e.g., ethanol/acetone mixtures) to minimize byproducts . Purity can be verified via HPLC (as used for metabolite detection ) or NMR/HRMS for structural confirmation .
Advanced Question: How should researchers design kinetic studies to characterize cytochrome P450 activity in metabolizing this compound?
Answer:
Using the reported kinetic parameters (Km = 28 µM, Vmax = 195 pmol/min/mg protein for the 3-pentanol analog), researchers should:
- Conduct substrate saturation experiments with pentamidine concentrations ranging from 0.5× to 5× Km.
- Use liver microsomes or recombinant cytochrome P450 isoforms to isolate enzyme contributions.
- Incorporate selective inhibitors (e.g., ketoconazole for CYP3A4) or chemical inhibitors (e.g., 1-aminobenzotriazole) to identify involved isoforms .
- Validate findings with LC-MS/MS to quantify metabolite formation rates.
Advanced Question: How can contradictory data on metabolic stability (e.g., enzyme induction vs. non-inducibility) be resolved?
Answer:
Discrepancies may arise from variations in experimental models (e.g., species-specific microsomes) or pretreatment protocols. Methodological approaches include:
- Replicating studies under standardized conditions (e.g., identical enzyme sources and inducer concentrations) .
- Testing multiple inducers (e.g., phenobarbital, β-naphthoflavone) across different models to confirm non-inducibility .
- Using isotopic labeling (e.g., <sup>13</sup>C-pentamidine) to track metabolite formation and rule out assay interference .
Basic Question: What analytical techniques are critical for characterizing this compound in biological matrices?
Answer:
- HPLC with UV/Vis detection : For initial metabolite screening, as demonstrated in pentamidine metabolism studies .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., m/z 440.5 for related bis-amidinophenoxy compounds) .
- NMR Spectroscopy : For structural elucidation, particularly <sup>1</sup>H and <sup>13</sup>C NMR to resolve hydroxylation sites and stereochemistry .
Advanced Question: What strategies can identify the cytochrome P450 isoenzymes responsible for metabolizing this compound?
Answer:
- Recombinant Enzyme Assays : Incubate the compound with individual human CYP isoforms (e.g., CYP3A4, CYP2D6) to identify active isoforms.
- Chemical Inhibition Studies : Use isoform-specific inhibitors (e.g., quinidine for CYP2D6) in microsomal preparations to assess activity reduction .
- siRNA Knockdown : Silence candidate CYP genes in hepatocyte models and measure metabolite production changes.
Basic Question: What in vitro models are suitable for studying the pharmacological effects of this compound?
Answer:
- Liver Microsomes : To study metabolic stability and enzyme kinetics, as validated in rat models .
- Primary Hepatocytes : For assessing cytotoxicity and metabolite accumulation in a physiologically relevant system.
- Cell Lines Expressing CYP Isoforms : Engineered lines (e.g., HepG2-CYP3A4) can isolate isoform-specific activity . Controls should include untreated cells and vehicle-only exposures.
Advanced Question: How can regioselective synthesis of pentamidine derivatives (e.g., hydroxylation at 3-pentanol vs. 2-pentanol) be achieved?
Answer:
- Catalytic Systems : Use lanthanide catalysts (e.g., CeCl3) to favor regioselective cycloaddition, as demonstrated in pentamidine derivative synthesis .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific hydroxylation positions.
- Computational Modeling : Predict reaction pathways using DFT calculations to guide experimental design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
